molecular formula C14H18N2O B7594278 1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one

1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one

Cat. No. B7594278
M. Wt: 230.31 g/mol
InChI Key: KRUFQUXKXVNLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one is a chemical compound that is commonly known as mecamylamine. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various scientific research applications.

Mechanism of Action

Mecamylamine acts as a non-selective nicotinic acetylcholine receptor antagonist, which means it blocks the action of acetylcholine at nicotinic receptors. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes, including blood pressure, heart rate, and respiratory rate.
Biochemical and Physiological Effects:
Mecamylamine has been shown to have various biochemical and physiological effects, including reducing the reinforcing effects of nicotine, decreasing the symptoms of attention deficit hyperactivity disorder (ADHD), and improving cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using mecamylamine in lab experiments is its ability to selectively block nicotinic acetylcholine receptors, which allows researchers to study the role of these receptors in various physiological processes. However, one of the limitations of using mecamylamine is its non-selective nature, which can lead to off-target effects and potential toxicity.

Future Directions

There are several future directions for the use of mecamylamine in scientific research, including investigating its potential therapeutic uses for various diseases, exploring its effects on different brain regions and neurotransmitter systems, and developing more selective nicotinic acetylcholine receptor antagonists for use in lab experiments and potential clinical applications.
In conclusion, mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various scientific research applications. It has a complex mechanism of action and can have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and future research should focus on developing more selective nicotinic acetylcholine receptor antagonists and exploring its potential therapeutic uses.

Synthesis Methods

Mecamylamine can be synthesized by reacting 2-chloro-5-methylpyridine with 2-(3-methyl-2,3-dihydro-1H-indol-1-yl)-1-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction results in the formation of mecamylamine hydrochloride, which is a white to off-white crystalline powder.

Scientific Research Applications

Mecamylamine has been used for various scientific research applications, including studying the role of nicotinic acetylcholine receptors in the central nervous system, investigating the effects of nicotine on the brain, and exploring the potential therapeutic uses of mecamylamine for various diseases.

properties

IUPAC Name

1-methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-9-16(12-6-4-3-5-11(10)12)13-7-8-15(2)14(13)17/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUFQUXKXVNLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C3CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.